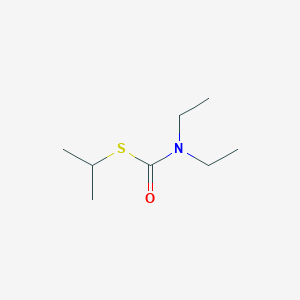
S-Propan-2-yl diethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Propan-2-yl diethylcarbamothioate is a chemical compound with the molecular formula C8H17NOS It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Propan-2-yl diethylcarbamothioate typically involves the reaction of diethylamine with carbon disulfide, followed by alkylation with isopropyl halides. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the carbamothioate group. The process can be summarized as follows:
Reaction of Diethylamine with Carbon Disulfide: Diethylamine reacts with carbon disulfide in the presence of a base to form diethylcarbamodithioic acid.
Alkylation: The diethylcarbamodithioic acid is then alkylated with isopropyl halides to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Analyse Chemischer Reaktionen
Types of Reactions
S-Propan-2-yl diethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually conducted under an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
S-Propan-2-yl diethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of pesticides, fungicides, and other agrochemicals due to its reactivity and effectiveness.
Wirkmechanismus
The mechanism of action of S-Propan-2-yl diethylcarbamothioate involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the carbamothioate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
S-Propan-2-yl diethylcarbamothioate can be compared with other carbamothioate compounds, such as:
S-Methyl diethylcarbamothioate: Similar structure but with a methyl group instead of an isopropyl group.
S-Ethyl diethylcarbamothioate: Contains an ethyl group instead of an isopropyl group.
S-Butyl diethylcarbamothioate: Contains a butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of this compound lies in its specific reactivity and the effects of the isopropyl group on its chemical and biological properties. The isopropyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with molecular targets.
Eigenschaften
| 91377-28-5 | |
Molekularformel |
C8H17NOS |
Molekulargewicht |
175.29 g/mol |
IUPAC-Name |
S-propan-2-yl N,N-diethylcarbamothioate |
InChI |
InChI=1S/C8H17NOS/c1-5-9(6-2)8(10)11-7(3)4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
SFDQXYHNCVIYSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one](/img/no-structure.png)





